molecular formula C13H9N3O2 B1360378 2-(2-Nitrophenyl)-1H-benzimidazole CAS No. 2208-58-4

2-(2-Nitrophenyl)-1H-benzimidazole

Cat. No. B1360378
CAS RN: 2208-58-4
M. Wt: 239.23 g/mol
InChI Key: QJPPXVVTXDVWAF-UHFFFAOYSA-N
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Description

“2-(2-Nitrophenyl)-1H-benzimidazole” likely belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitro group attached to a benzene ring . They are used in the synthesis of dyes, pharmaceuticals, and rubber chemicals .


Synthesis Analysis

While specific synthesis methods for “2-(2-Nitrophenyl)-1H-benzimidazole” are not available, a related compound, 2-nitrobenzyl, has been used in the synthesis of complex DNA microarrays . The method involves the use of phosphoramidites with a photolabile protecting group on the 3’-hydroxyl group .

Scientific Research Applications

  • Organic Synthesis

    • 2-nitrophenylacetic acid, which is similar to 2-(2-Nitrophenyl)-1H-benzimidazole, is used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
    • 2-nitrophenylacetic acid is also a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .
  • Molecular Biology and Genetics Research

    • The photolabile 2-(2-nitrophenyl)propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides . The NPPOC photolabile protecting group essentially allows quantitative deprotection with a high photolysis quantum yield during the manufacture of microarrays of long oligonucleotides .
    • Introducing the 2-(2-nitrophenyl)-propoxy-carbonyl (NPPOC) or benzoyl-2-(2-nitrophenyl)-propoxy-carbonyl (Bz-NPPOC) group into oligonucleotides offers several advantages for various applications . The NPOC modification allows selective protection of the 2’-hydroxyl group, which is crucial for controlling the reactivity and stability of oligonucleotides .
  • Photopolymerization and Cross-linking

    • Photolabile protecting groups can be removed with light allowing for a high degree of chemo-selectivity . The nitrobenzyl-modified photolabile protecting groups are the most used . Photolabile groups extend available orthogonal protecting strategies to enable techniques such as photopolymerization, cross-linking, and functionalization in polymer chemistry for 3D patterning and fabrication .
  • Inhibitors of PqsD in Pseudomonas aeruginosa

    • Compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action . The gathered data allowed the establishment of a structure–activity relationship, which was used to design fluorescent inhibitors, and finally, led to the discovery of (2-nitrophenyl)methanol derivatives with improved in cellulo efficacy providing new perspectives towards the application of PqsD inhibitors as anti-infectives .
  • Herbicide

    • 2-Nitrophenylacetic acid, which is similar to 2-(2-Nitrophenyl)-1H-benzimidazole, has been used as an herbicide . It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It is an important reagent for many organic reactions, especially for the formation of heterocycles .
  • Enzyme Inhibitors and Anticancer Agents

    • 2-nitrophenylacetic acid is a precursor of quindoline . Although quindoline does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

Future Directions

While specific future directions for “2-(2-Nitrophenyl)-1H-benzimidazole” are not available, research on related compounds suggests potential applications in the development of new antimicrobial agents and in the synthesis of complex DNA microarrays .

properties

IUPAC Name

2-(2-nitrophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPXVVTXDVWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176579
Record name 1H-Benzimidazole, 2-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenyl)-1H-benzimidazole

CAS RN

2208-58-4
Record name 2-(2′-Nitrophenyl)benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2208-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 2-(2-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
D Vásquez, CF Lagos, J Mella-Raipán… - Journal of the Chilean …, 2007 - SciELO Chile
A novel approach to the development of a new class of HIV-1 RT inhibitors is reported. The 1-benzoyl-2-aryl-1H-benzimidazole series was designed as a combination of two previously …
Number of citations: 15 www.scielo.cl
M Catalán, A Álvarez-Lueje, S Bollo - Bioelectrochemistry, 2010 - Elsevier
In this study the interaction between new benzimidazole molecules, 2-(2-nitrophenyl)-1H-benzimidazole (NB) and N-benzoyl-2-(2-nitrophenyl)-benzimidazole (BNB), with dsDNA and …
Number of citations: 22 www.sciencedirect.com
F D'Eramo, MB Moressi, H Fernández, MA Zón… - Electrochimica …, 2010 - Elsevier
The development of a simple and efficient method to 2-(2-nitrophenyl)-1H-benzimidazole (NB) electrochemical determination using a polymer film coated chemically modified electrode …
Number of citations: 4 www.sciencedirect.com
A Romero-Castro, I León-Rivera… - Archives of pharmacal …, 2011 - Springer
In this study we report the synthesis and preliminary evaluation of a series of six 2-aryl-5(6)-nitro-1H-benzimidazole derivatives (1–6) as potential anticancer agents. Cytotoxicity was …
Number of citations: 53 link.springer.com
J Valenzuela, H Pessoa‐Mahana, A María Atria… - Spectroscopy …, 2005 - Taylor & Francis
The synthesis of 2‐(2‐nitrophenyl)‐1H‐benzimidazole (1), 1‐benzoyl‐2‐(2‐nitrophenyl)‐1H ‐benzimidazole (2), and 1‐acetyl‐2‐(2‐nitrophenyl)‐1H‐benzimidazole (3) is reported. …
Number of citations: 2 www.tandfonline.com
XM Li, LP Du, Y Li, SS Zhang - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
In the title compound, C13H9N3O2, the dihedral angle between the benzimidazole moiety and the benzene ring is 40.08 (6). The molecules are linked into chains along the b axis by …
Number of citations: 9 scripts.iucr.org
J Valenzuela Pedevila, H Pessoa Mahana… - 2005 - repositorio.uchile.cl
The synthesis of 2-(2-nitrophenyl)-1H-benzimidazole (1), 1-benzoyl-2-(2-nitrophenyl)-1H -benzimidazole (2), and 1-acetyl-2-(2-nitrophenyl)-1H-benzimidazole ( 3) is reported. Stable …
Number of citations: 0 repositorio.uchile.cl
L Kaur, D Utreja, NK Dhillon - Russian Journal of Organic Chemistry, 2021 - Springer
2-Substituted benzimidazole derivatives were synthesized by condensation of o-phenylenediamine with the corresponding substituted benzaldehydes and were alkylated at the …
Number of citations: 3 link.springer.com
S Harer, M Bhatia, V Kawade - Medicinal Chemistry, 2019 - ingentaconnect.com
Background: Dihydrofolate reductase is one of the important enzymes for thymidylate and purine synthesis in micro-organisms. A large number of drugs have been designed to inhibit …
Number of citations: 1 www.ingentaconnect.com
S Aydin, R Beis, ÖD Can - Die Pharmazie-An International …, 2003 - ingentaconnect.com
Benzimidazole 5-carboxylic acid derivatives were investigated for analgesic activity in this study. Of the benzimidazole compounds tested, 2-(2-nitro-phenyl)-1H-benzimidazole 5-…
Number of citations: 37 www.ingentaconnect.com

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